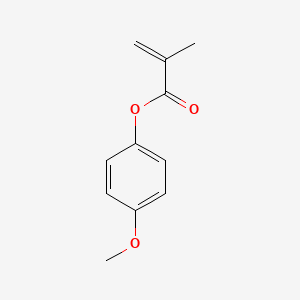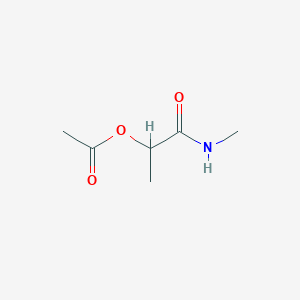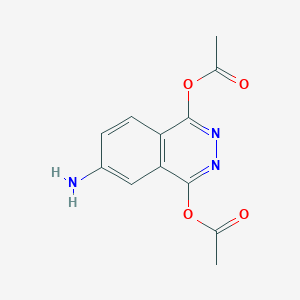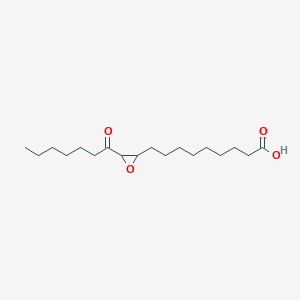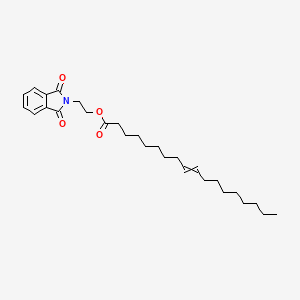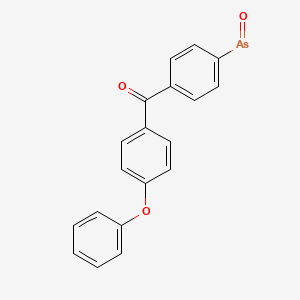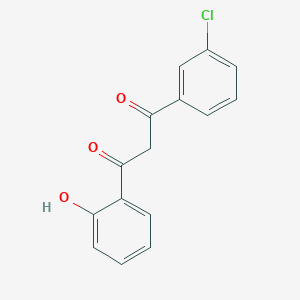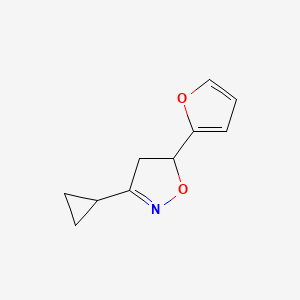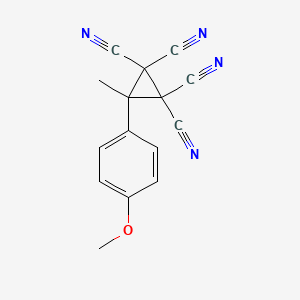
Manganese--yttrium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese–yttrium (2/1) is a compound that combines manganese and yttrium in a 2:1 ratio. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of manganese and yttrium results in a material that exhibits interesting magnetic, electronic, and structural characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese–yttrium (2/1) can be synthesized through various methods. One common approach involves the solid-state reaction of manganese (III) oxide and yttrium oxide. The reactants are mixed in a stoichiometric ratio and ground together in an agate mortar and pestle. The mixture is then pressed into pellets and heated in an alumina crucible at high temperatures, typically around 1000°C .
Industrial Production Methods
Industrial production of manganese–yttrium (2/1) often involves similar solid-state reaction techniques but on a larger scale. The reactants are mixed in large ball mills to ensure thorough mixing and then pressed into larger pellets or compacts. These are then heated in industrial furnaces under controlled atmospheres to achieve the desired phase and purity .
Análisis De Reacciones Químicas
Types of Reactions
Manganese–yttrium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese–yttrium (2/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or carbon monoxide as reducing agents.
Substitution: Substitution reactions often involve the replacement of yttrium or manganese with other metals or elements under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of manganese oxides and yttrium oxides, while reduction may yield metallic manganese and yttrium .
Aplicaciones Científicas De Investigación
Manganese–yttrium (2/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Research is ongoing into its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: The compound is being studied for its potential use in drug delivery systems and as a component in medical devices.
Industry: Manganese–yttrium (2/1) is used in the production of advanced materials, including high-performance magnets and electronic components
Mecanismo De Acción
The mechanism by which manganese–yttrium (2/1) exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it can interact with cellular components and influence various biochemical processes. For example, manganese ions can activate certain enzymes and signaling pathways, while yttrium ions can affect cellular structures and functions .
Comparación Con Compuestos Similares
Similar Compounds
Yttrium manganese oxide (YMnO3): This compound has similar magnetic and electronic properties but differs in its crystal structure and specific applications.
Yttrium indium manganese oxide (YInMnO3): Known for its vibrant blue color, this compound is used as a pigment and has different optical properties compared to manganese–yttrium (2/1)
Uniqueness
Manganese–yttrium (2/1) is unique due to its specific ratio of manganese to yttrium, which results in distinct magnetic and electronic properties.
Propiedades
Número CAS |
12033-02-2 |
|---|---|
Fórmula molecular |
Mn2Y |
Peso molecular |
198.78193 g/mol |
Nombre IUPAC |
manganese;yttrium |
InChI |
InChI=1S/2Mn.Y |
Clave InChI |
QOSAADCSBTZLHH-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Mn].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



